molecular formula C13H16F3NO2 B8609956 Tert-butyl 2-methyl-4-(trifluoromethyl)phenylcarbamate

Tert-butyl 2-methyl-4-(trifluoromethyl)phenylcarbamate

Cat. No. B8609956
M. Wt: 275.27 g/mol
InChI Key: DKQYJBLRSCHYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06369221B1

Procedure details

tert-Butyl 2-methyl-4-trifluoromethylphenylcarbamate is prepared in the following manner: 154 ml of a 1.5 M solution of tert-butyllithium in pentane are added dropwise over 1 hour to a solution, kept at −70° C. under an argon atmosphere, of 30 g of tert-butyl 4-trifluoromethylphenylcarbamate in 390 ml of anhydrous tetrahydrofuran. The mixture is stirred for 4 hours at −20° C., cooled to about −70° C., supplemented with 16.4 g of iodomethane and then stirred for 16 hours at a temperature close to 20° C. After hydrolysis with 300 ml of distilled water, the mixture is extracted with twice 160 ml of ethyl acetate in total. The combined organic extracts are dried over magnesium sulphate and concentrated to dryness under reduced pressure (2 kPa). The product obtained is suspended in petroleum ether, separated by filtration, washed with the same solvent and dried under reduced pressure (2 kPa). 20.5 g of tert-butyl 2-methyl-4-trifluoromethylphenylcarbamate are thus obtained in the form of a beige solid melting at 101° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
390 mL
Type
solvent
Reaction Step Two
Quantity
16.4 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([Li])(C)(C)C.[F:6][C:7]([F:23])([F:22])[C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:15](=[O:21])[O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[CH:10][CH:9]=1.IC.O>CCCCC.O1CCCC1>[CH3:1][C:12]1[CH:13]=[C:8]([C:7]([F:22])([F:23])[F:6])[CH:9]=[CH:10][C:11]=1[NH:14][C:15](=[O:21])[O:16][C:17]([CH3:18])([CH3:19])[CH3:20]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)NC(OC(C)(C)C)=O)(F)F
Name
Quantity
390 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
16.4 g
Type
reactant
Smiles
IC
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Five
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 4 hours at −20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
tert-Butyl 2-methyl-4-trifluoromethylphenylcarbamate is prepared in the following manner
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about −70° C.
STIRRING
Type
STIRRING
Details
stirred for 16 hours at a temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
close to 20° C
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with twice 160 ml of ethyl acetate in total
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2 kPa)
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
separated by filtration
WASH
Type
WASH
Details
washed with the same solvent
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (2 kPa)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C(F)(F)F)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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